molecular formula C34H40ClN3O4 B8081523 Cyanine3 NHS ester

Cyanine3 NHS ester

Cat. No.: B8081523
M. Wt: 590.1 g/mol
InChI Key: KWDMHANYPGHTLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine3 NHS ester is a reactive dye used for labeling amino groups in biomolecules. It is an analog of Cy3 NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides or DNA. This compound is widely used in various scientific research applications due to its fluorescent properties.

Mechanism of Action

Target of Action

Cyanine3 NHS ester is a reactive dye that primarily targets amino-groups in biomolecules . These biomolecules include soluble proteins, peptides, and oligonucleotides/DNA . The amino groups are present in proteins and peptides as ε-amino groups of lysines and N-terminal amino groups .

Mode of Action

The mode of action of this compound involves the labeling of amino-bearing biomolecules . This is achieved through a process known as acylation, where the carbonyl group of the activated NHS esters is attacked by a nucleophilic primary amine . This interaction results in the formation of a covalent bond between the dye and the biomolecule, effectively labeling the biomolecule with the dye.

Pharmacokinetics

It is known that the compound is poorly soluble in water but soluble in organic solvents such as dmf, dmso, and dichloromethane . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of carrier molecules.

Result of Action

The primary result of this compound’s action is the successful labeling of amino-bearing biomolecules . This labeling allows for the visualization and tracking of these biomolecules in various biological systems, facilitating studies in biochemistry, cell biology, and molecular biology.

Biochemical Analysis

Biochemical Properties

Cyanine3 NHS ester plays a crucial role in biochemical reactions by forming covalent bonds with primary amines on proteins, peptides, and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group, which reacts with the amine groups to form stable amide bonds . The compound is often used to label antibodies, enabling the visualization of protein interactions and cellular processes. For example, this compound can be used to label immunoglobulin G (IgG) antibodies, allowing researchers to track the distribution and localization of these antibodies in various biological samples .

Cellular Effects

This compound influences various cellular processes by enabling the visualization of specific proteins and their interactions within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a means to track the movement and localization of labeled proteins . For instance, labeling cell surface receptors with this compound allows researchers to study receptor-mediated signaling pathways and their impact on cellular functions . Additionally, the compound can be used to monitor changes in gene expression by labeling transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with primary amines on biomolecules. This reaction is initiated by the NHS ester group, which reacts with the amine groups to form stable amide bonds . Once labeled, the biomolecules can be tracked and visualized using fluorescence microscopy or other imaging techniques. This compound can also influence enzyme activity by labeling specific enzymes and monitoring their interactions with substrates and inhibitors . This allows researchers to study enzyme kinetics and regulation in real-time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light, but its fluorescence intensity may decrease over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label proteins involved in critical cellular processes . Researchers must carefully monitor the stability and degradation of the compound to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by labeling key enzymes involved in metabolic processes . For example, labeling glycolytic enzymes with this compound allows researchers to study the regulation of glycolysis and its impact on cellular metabolism . Additionally, the compound can be used to monitor changes in metabolite levels by labeling metabolic intermediates and tracking their movement within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its chemical properties and the presence of specific transporters . Once inside the cell, this compound can localize to specific compartments or organelles, where it interacts with target biomolecules . The distribution and localization of the compound can be monitored using fluorescence imaging techniques.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the nucleus by labeling nuclear localization signals on proteins . Similarly, this compound can be targeted to the mitochondria by labeling mitochondrial targeting sequences . The localization of the compound can affect its activity and function, providing valuable insights into cellular processes and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine3 NHS ester is synthesized through a series of chemical reactions involving the formation of an activated ester. The process typically involves the reaction of Cyanine3 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Cyanine3 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions:

    Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, coupling agents (e.g., DCC)

    Conditions: The reaction is typically carried out in a buffer with a pH of 8.3-8.5 to ensure optimal reactivity of the NHS ester.

Major Products: The major product of the reaction is a labeled biomolecule where the Cyanine3 dye is covalently attached to the amino group of the target molecule .

Scientific Research Applications

Cyanine3 NHS ester is extensively used in various scientific research fields:

    Chemistry: Used for labeling and tracking chemical reactions and processes.

    Biology: Commonly used in fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH) for visualizing cellular structures and genetic material.

    Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Utilized in the development of fluorescent probes and sensors for various applications.

Comparison with Similar Compounds

Cyanine3 NHS ester is unique due to its specific fluorescent properties and reactivity with primary amines. Similar compounds include:

    Cyanine5 NHS ester: Another cyanine dye with different excitation and emission wavelengths, used for similar labeling applications.

    Alexa Fluor 546: A fluorescent dye with similar applications but different spectral properties.

    DyLight 549: Another alternative with comparable uses in fluorescence labeling.

This compound stands out due to its optimal balance of fluorescence intensity, stability, and ease of use in various labeling applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDMHANYPGHTLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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